molecular formula C10H14N2O B13890441 (3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile

(3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile

Cat. No.: B13890441
M. Wt: 178.23 g/mol
InChI Key: OMZIYSJCNGPYBY-XVKPBYJWSA-N
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Description

(3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a chiral pyrrolidine derivative of significant interest in scientific research. The compound features a cyclopropyl group and a carbonitrile substituent on a 2-oxopyrrolidine ring, with specific (3R,4R) stereochemistry crucial for its interactions and reactivity. Its molecular formula is C₁₀H₁₄N₂O, and it has a molecular weight of 178.23 g/mol . This compound serves as a valuable building block in organic and medicinal chemistry for the stereoselective synthesis of more complex molecules . The defined stereocenters and functional groups make it a versatile precursor for developing novel compounds, with documented research applications spanning chemistry, biology, and medicine . In medicinal chemistry, it is investigated as a precursor for developing new drugs targeting various diseases, and its unique structure allows it to act as a ligand in enzyme studies and probe for understanding protein-ligand interactions . The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its chiral structure enables it to bind to these targets, modulating their activity and triggering specific biochemical pathways, which can lead to various effects depending on the research context . Analogs of this compound, where the C4 methyl is replaced with an ethyl group, are noted for their potential use as intermediates in synthesizing antimicrobial agents . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(3R,4R)-3-cyclopropyl-4-ethyl-2-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C10H14N2O/c1-2-7-5-12-9(13)10(7,6-11)8-3-4-8/h7-8H,2-5H2,1H3,(H,12,13)/t7-,10-/m0/s1

InChI Key

OMZIYSJCNGPYBY-XVKPBYJWSA-N

Isomeric SMILES

CC[C@H]1CNC(=O)[C@]1(C#N)C2CC2

Canonical SMILES

CCC1CNC(=O)C1(C#N)C2CC2

Origin of Product

United States

Preparation Methods

Enantioselective Reduction of N-Benzyl 4-Substituted Glutarimides

One of the primary synthetic routes to obtain the (3R,4R) isomer involves the enantioselective reduction of N-benzyl 4-substituted glutarimides. This method utilizes an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol, which facilitates stereoselective hydrogenation to yield the desired pyrrolidine ring with the correct stereochemistry.

  • Starting Material: N-benzyl 4-substituted glutarimides.
  • Catalyst: Oxazaborolidine derived from cis-1-amino-indan-2-ol.
  • Reaction Conditions: Typically conducted under mild hydrogenation conditions.
  • Outcome: High enantiomeric excess of (3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile.

This approach is favored for its stereochemical control and efficiency in producing the target compound with minimal side products.

Cyclization and Functional Group Introduction

The synthesis often involves cyclization steps where the pyrrolidine ring is formed through intramolecular nucleophilic substitution or condensation reactions. The cyclopropyl and ethyl groups are introduced either prior to or during ring formation, depending on the synthetic route chosen.

Hydrolysis and Purification Steps

After ring formation and functional group installation, hydrolysis steps may be employed to convert nitrile precursors or intermediates into the carbonitrile moiety or to remove protecting groups. Purification is achieved through crystallization or chromatographic techniques to isolate the pure stereoisomer.

Data Table: Summary of Preparation Methods

Step No. Method Description Key Reagents/Catalysts Reaction Conditions Outcome/Notes
1 Enantioselective reduction of N-benzyl glutarimides Oxazaborolidine catalyst (cis-1-amino-indan-2-ol) Mild hydrogenation High stereoselectivity, yields (3R,4R) isomer
2 Cyclization to form pyrrolidine ring Cyclopropyl precursors, alkylating agents Controlled temperature, inert atmosphere Formation of pyrrolidine ring with substituents
3 Introduction of carbonitrile group Cyanation reagents or nucleophiles Acidic/basic hydrolysis Installation of nitrile functionality
4 Purification Crystallization, chromatography Ambient to low temperature Isolation of pure stereoisomer

Alternative Synthetic Routes and Patented Methods

While direct literature on this compound is limited, insights can be drawn from related pyrrolidine derivatives synthesis, as described in patent WO2018209290A1, which outlines methods for preparing stereochemically defined pyrrolidine carboxamides. These methods involve:

  • Use of chiral amine compounds and salts to control stereochemistry.
  • Application of protecting groups such as tert-butyl to facilitate selective reactions.
  • Crystallization techniques to enhance enantiomeric purity.
  • Solvent systems including ethyl acetate, methanol, and isopropanol to optimize reaction conditions.

These strategies can be adapted for the preparation of the target compound, emphasizing stereochemical control and high purity.

Analytical and Research Discoveries Related to Preparation

  • Stereochemical Importance: The (3R,4R) configuration significantly influences the compound's reactivity and biological activity, necessitating precise control during synthesis.
  • Catalyst Development: Oxazaborolidine catalysts derived from chiral amino alcohols have been extensively studied for their efficiency in enantioselective reductions, providing a robust method for synthesizing chiral pyrrolidines.
  • Functional Group Compatibility: The synthetic routes are designed to tolerate sensitive groups such as nitriles and cyclopropyl rings without degradation.
  • Scalability: Methods involving catalytic asymmetric hydrogenation are scalable for industrial applications, supporting the compound's use in pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biological mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The ethyl group in the target compound increases molecular weight and lipophilicity compared to the methyl analog .
  • Stereochemistry : Diastereomers (e.g., 3R,4S vs. 3R,4R) exhibit distinct spatial arrangements, impacting binding affinity in chiral environments .
  • Core Structure : Pyridine-based analogs (e.g., ) differ in ring saturation and electronic properties, which may alter reactivity or biological target selectivity.

Biological Activity

(3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile (CAS: 2891581-43-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, emphasizing its interactions with various biological targets.

The molecular formula of this compound is C10H14N2O, with a molecular weight of 178.24 g/mol. The compound has a purity level exceeding 95% and is characterized by its cyclopropyl and carbonitrile functional groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC10H14N2O
Molecular Weight178.24 g/mol
Purity>95%
CAS Number2891581-43-2

Synthesis

The synthesis of this compound has been documented in various studies. The synthetic routes typically involve the construction of the pyrrolidine ring followed by the introduction of the cyclopropyl and ethyl groups through selective reactions that maintain the desired stereochemistry.

Pharmacological Profile

Recent studies have explored the pharmacological profile of this compound, focusing on its interaction with neurotransmitter transporters:

  • Dopamine Transporter (DAT) : The compound exhibits high affinity for DAT, inhibiting dopamine uptake with a Ki value in the low nanomolar range. This suggests potential applications in treating disorders related to dopamine dysregulation.
  • Norepinephrine Transporter (NET) : Similar to its effect on DAT, the compound also shows significant inhibitory activity at NET, indicating a dual action that could be beneficial for mood disorders.
  • Serotonin Transporter (SERT) : The affinity for SERT is moderate compared to DAT and NET, which may influence its side effect profile and therapeutic applications.

The following table summarizes the inhibitory constants (Ki) for various transporters:

TransporterKi (nM)
DAT6.23
NET7.56
SERT456

In Vivo Studies

In vivo studies have demonstrated that compounds similar to this compound can significantly increase locomotor activity in animal models. For instance, a study reported that doses administered led to increased distances traveled by subjects, indicating stimulant-like effects consistent with dopamine reuptake inhibition.

Comparative Analysis

Comparative studies with established stimulants such as cocaine revealed that this compound has a more favorable potency profile at DAT while exhibiting lower side effects associated with SERT inhibition.

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